molecular formula C15H22N2OS B2518032 2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 312511-32-3

2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2518032
CAS No.: 312511-32-3
M. Wt: 278.41
InChI Key: MMFKBSDLBIZJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H22N2OS and its molecular weight is 278.41. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activity and Synthesis Optimization

  • Azomethine Derivatives Synthesis : The compound, as part of azomethine derivatives, is investigated for its biological activity, including cytostatic, antitubercular, and anti-inflammatory effects. Synthesis optimization and HPLC analysis methods have been developed, aiming for medical chemistry and pharmaceutical science applications (Chiriapkin et al., 2021).

Biological Activity and Structural Analysis

  • Biological Activities : Certain derivatives of the compound exhibit antibacterial and antifungal activities. Structural analysis reveals specific molecular conformations and interactions critical for these activities (Vasu et al., 2005).

Synthesis and Characterization

  • Derivatives Synthesis and Antimicrobial Evaluation : Various derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. Studies have also focused on understanding the allosteric receptor activities of these derivatives (Archana Singh, 2011).
  • Thiophene Derivatives Synthesis : Synthesis of novel thiophene derivatives from the compound has been conducted, with a focus on antiarrhythmic, serotonin antagonist, and antianxiety activities. The synthesis, spectral data, and pharmacological activities of these derivatives have been detailed (Amr et al., 2010).

Crystal Structure and Molecular Analysis

  • Crystal Structure Analysis : Studies have focused on the crystal structure analysis of various derivatives, providing insights into their molecular conformations and stability factors. The findings contribute to the understanding of molecular interactions and potential pharmacological applications (Mukhtar et al., 2012).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the resources I found.

Future Directions

The future directions for this compound would depend on the results of research studies. As it’s used for research purposes , it could potentially be explored in various scientific fields, depending on its properties and effects.

Properties

IUPAC Name

2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS/c16-14-13(11-8-4-5-9-12(11)19-14)15(18)17-10-6-2-1-3-7-10/h10H,1-9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFKBSDLBIZJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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